2-((4-(4-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone
CAS No.: 618439-53-5
Cat. No.: VC16127080
Molecular Formula: C17H14ClN3OS
Molecular Weight: 343.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618439-53-5 |
|---|---|
| Molecular Formula | C17H14ClN3OS |
| Molecular Weight | 343.8 g/mol |
| IUPAC Name | 2-[[4-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
| Standard InChI | InChI=1S/C17H14ClN3OS/c1-12-19-20-17(21(12)15-9-7-14(18)8-10-15)23-11-16(22)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
| Standard InChI Key | FNAGAHDCGZIONN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(N1C2=CC=C(C=C2)Cl)SCC(=O)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound has the formula C₁₇H₁₄ClN₃OS and a molecular weight of 343.8 g/mol. Key structural features include:
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A 1,2,4-triazole ring substituted at position 4 with a 4-chlorophenyl group.
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A methyl group at position 5 of the triazole.
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A thioether bridge connecting the triazole to a phenylethanone group .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₄ClN₃OS | |
| Molecular Weight | 343.8 g/mol | |
| SMILES | CC1=NN=C(N1C2=CC=C(C=C2)Cl)SCC(=O)C3=CC=CC=C3 | |
| InChI Key | FNAGAHDCGZIONN-UHFFFAOYSA-N |
Crystallographic and Spectroscopic Data
X-ray crystallography reveals a triclinic crystal system (P1̄) with unit cell parameters:
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a = 11.5820(4) Å, b = 12.0492(4) Å, c = 14.3048(5) Å
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α = 73.673(3)°, β = 88.190(3)°, γ = 72.686(3)° .
Infrared (IR) spectroscopy shows characteristic peaks for C=O (1685 cm⁻¹), C-Cl (750 cm⁻¹), and S-C (650 cm⁻¹) .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via multi-step protocols:
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Triazole Ring Formation: Cyclization of acylthiosemicarbazides derived from hydrazides and thiocyanates under alkaline conditions .
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Thioether Linkage: Reaction of 5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-thiol with phenacyl bromides in ethanol or acetonitrile, catalyzed by triethylamine (TEA) .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Triazole cyclization | 10% NaOH, reflux, 3 h | 75–85% | |
| Thioether coupling | Phenacyl bromide, TEA, 25°C, 4 h | 80–90% |
Derivative Synthesis
Modifications at the triazole or phenylethanone moieties yield analogs with enhanced bioactivity. For example:
Biological Activities
Anticancer Properties
In vitro studies demonstrate dose-dependent cytotoxicity:
Table 3: Cytotoxicity Against Cancer Cell Lines
The compound’s thioether and triazole groups facilitate interactions with tubulin’s colchicine-binding site, disrupting microtubule assembly .
Antimicrobial Activity
Triazole derivatives show broad-spectrum activity:
Antioxidant Effects
DPPH radical scavenging assays reveal EC₅₀ values of 18–22 µM, surpassing ascorbic acid in some analogs .
Mechanism of Action
Enzyme Inhibition
The compound inhibits:
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Cytochrome P450 enzymes: Disrupts cancer cell proliferation pathways.
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Thymidylate synthase: Reduces DNA synthesis in rapidly dividing cells .
Apoptotic Pathways
Physicochemical Properties
Table 4: Key Physicochemical Parameters
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